1,4-Bis(methylsulfonylsulfanyl)butane

Vue d'ensemble

Description

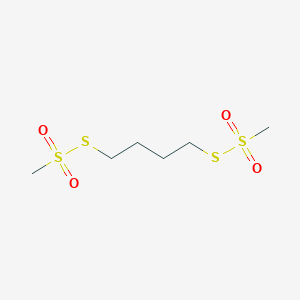

1,4-Bis(methylsulfonylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₄O₄S₄ It is characterized by the presence of two methylsulfonylsulfanyl groups attached to a butane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(methylsulfonylsulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium methylsulfonate in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(methylsulfonylsulfanyl)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium hydrosulfide (NaHS) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted butane derivatives.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

1,4-Bis(methylsulfonylsulfanyl)butane is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfone derivatives using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

- Reduction : It can undergo reduction to convert sulfonyl groups into sulfide groups, often employing lithium aluminum hydride (LiAlH₄) as a reducing agent.

- Nucleophilic Substitution : The methylsulfonyl groups can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium hydrosulfide (NaHS) .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfone derivatives | H₂O₂, KMnO₄ |

| Reduction | Conversion to sulfide derivatives | LiAlH₄ |

| Nucleophilic Substitution | Various substituted butane derivatives | NaHS |

Biological Applications

The compound has shown potential in biological studies, particularly in investigating the effects of sulfonyl and sulfanyl groups on biological systems. It serves as a valuable tool in biochemical research due to its ability to modify biological molecules and influence their properties.

- Biochemical Studies : Research indicates that this compound can affect enzyme activity and protein interactions, making it a candidate for studies involving enzyme kinetics and protein folding .

- Pharmaceutical Development : The compound's unique functional groups may contribute to the design of new therapeutic agents by modifying existing drug structures to enhance efficacy and reduce side effects.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its dual functionality allows for the synthesis of compounds with desirable properties for various applications:

- Sulfhydryl Cross-Linking Reagent : It is used as a cross-linking agent in polymer chemistry, enhancing material properties such as elasticity and strength .

- Production of Specialty Chemicals : The compound serves as an intermediate in synthesizing other chemicals used in pharmaceuticals and agrochemicals .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Synthesis of Sulfone Derivatives

A study demonstrated the effective use of this compound in synthesizing novel sulfone compounds that exhibited enhanced biological activity compared to traditional sulfone reagents. -

Case Study 2: Biochemical Impact on Enzyme Activity

Research involving this compound showed significant alterations in enzyme kinetics when introduced into reaction systems, suggesting its potential as a modulator in biochemical pathways.

Mécanisme D'action

The mechanism of action of 1,4-bis(methylsulfonylsulfanyl)butane involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can participate in various chemical reactions, such as oxidation and reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(methylsulfanyl)butane: Similar structure but lacks the sulfonyl groups.

1,4-Bis(methylsulfonyl)butane: Similar structure but lacks the sulfanyl groups.

Uniqueness

This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds .

Activité Biologique

1,4-Bis(methylsulfonylsulfanyl)butane, commonly known as busulfan, is an organic compound with the molecular formula C₆H₁₄O₄S₄. This compound is notable for its dual functionality, featuring two methylsulfonylsulfanyl groups attached to a butane backbone. It has significant implications in medicinal chemistry, particularly as an alkylating agent in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Busulfan acts primarily as an alkylating agent , which means it can attach alkyl groups to DNA. This interaction leads to cross-linking of DNA strands, ultimately inhibiting DNA replication and transcription. The primary biochemical pathways affected by busulfan include:

- DNA Synthesis Inhibition : By alkylating DNA, busulfan prevents normal cell division and growth, particularly affecting rapidly dividing cells such as those in the bone marrow.

- Cytotoxic Effects : The compound exhibits cytotoxic properties that make it effective against various cancers, including chronic myelogenous leukemia (CML) and other hematological malignancies.

The biochemical properties of this compound are characterized by its role as a sulfhydryl active reagent . It interacts with enzymes and proteins through sulfhydryl cross-linking, which is essential for various biochemical reactions .

Case Studies

- Cytotoxicity in Cancer Treatment : A study investigated the effects of busulfan on leukemic cells, demonstrating significant cytotoxicity at specific concentrations. The results indicated that busulfan effectively induced apoptosis in these cells while sparing normal hematopoietic cells at lower doses.

- Pharmacokinetics : Research has shown that busulfan's pharmacokinetic profile varies significantly among patients, influencing its therapeutic efficacy and toxicity. A study highlighted the importance of individualized dosing regimens based on pharmacogenetic factors to optimize treatment outcomes in patients undergoing hematopoietic stem cell transplantation .

- Combination Therapies : Clinical trials have explored the use of busulfan in combination with other chemotherapeutic agents. For instance, its efficacy was enhanced when used alongside agents like cyclophosphamide in conditioning regimens for stem cell transplants.

Comparative Analysis

A comparison of this compound with similar compounds reveals unique aspects that underscore its significance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,4-Butanesultone | Six-membered ring with sulfone | Used as a sulfoalkylating agent |

| 1,4-Dimethylthiobutane | Two methylthio groups on butane | Less complex; lacks sulfonyl functionality |

| 1,4-Bis(2-chloroethylthio)butane | Two chloroethylthio groups | Contains chlorine; different reactivity profile |

| 1,4-Dimethylsulfoxide | Two methyl groups attached to sulfur | Sulfoxide rather than sulfone; different properties |

Propriétés

IUPAC Name |

1,4-bis(methylsulfonylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISOSSRZYEECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286940 | |

| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-99-2 | |

| Record name | NSC48378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.